molecular formula C19H23ClN4O B2382653 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034307-48-5

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2382653
CAS RN: 2034307-48-5
M. Wt: 358.87
InChI Key: QKDAQRQNXGSGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism Of Action

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea targets the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NAE inhibition leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the tumor suppressor protein p53 and the inhibition of the oncogenic protein c-Myc. The activation of p53 and inhibition of c-Myc leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has also been shown to inhibit tumor growth in xenograft models of various cancers, including breast, lung, prostate, and colon cancer. Additionally, 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is its selectivity for NAE inhibition, which minimizes off-target effects. 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea also has a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is its potential toxicity, which requires careful evaluation in preclinical and clinical studies.

Future Directions

For research on 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies to enhance its anticancer activity. Additionally, the role of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation. Finally, the development of novel NAE inhibitors with improved selectivity and pharmacokinetic properties is an area of active research.

Synthesis Methods

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is synthesized through a multistep process that involves the reaction of various reagents under controlled conditions. The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)urea with 1-(2-methylpyridin-4-yl)piperidine-4-carboxylic acid, followed by a series of purification steps to obtain the final product.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its anticancer properties. Preclinical studies have shown that 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea inhibits the activity of NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDAQRQNXGSGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

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